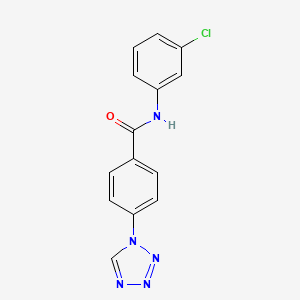
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C14H10ClN5O and its molecular weight is 299.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0573877 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry
N-(3-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is utilized as a building block in synthetic organic chemistry. Its tetrazole ring structure allows for the formation of complex molecules through various chemical reactions, including:
- Ligand Formation : Acts as a ligand in coordination chemistry, facilitating the development of metal complexes.
- Synthesis of Derivatives : Serves as a precursor for synthesizing other biologically active compounds.
Biology
The compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably, it has shown potential in:
- Xanthine Oxidase Inhibition : This action may lead to decreased uric acid production, making it a candidate for treating gout and other hyperuricemia-related conditions.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Xanthine Oxidase Inhibitor | Reduces uric acid levels | Gout treatment |
| Antibacterial Activity | Inhibits bacterial growth | Infection control |
| Antifungal Activity | Effective against fungi | Treatment of fungal infections |
Medicine
In medicinal chemistry, this compound has been investigated for its therapeutic potential:
- Anticancer Activity : Studies indicate that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 50 μM against multiple cancer types .
| Cancer Cell Line | IC50 (μM) | Activity |
|---|---|---|
| K-562 (Leukemia) | 2.02 - 4.70 | High potency |
| NCI-H460 (Lung) | <50 | Cytotoxic |
| T47D (Breast) | <50 | Cytotoxic |
Industry
In industrial applications, tetrazole derivatives are valuable in:
- Material Science : Used in the development of new materials with tailored properties such as thermal stability and chemical resistance.
- Bioactive Reagents : Employed in research as screening compounds to identify new therapeutic agents.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of tetrazole derivatives revealed that this compound exhibited significant cytotoxicity against the K-562 leukemia cell line. The compound's mechanism involved apoptosis induction and cell cycle arrest, showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Research demonstrated that tetrazole compounds, including this compound, displayed antimicrobial activity against various pathogens. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-2-1-3-12(8-11)17-14(21)10-4-6-13(7-5-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAWALXDDAGMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













